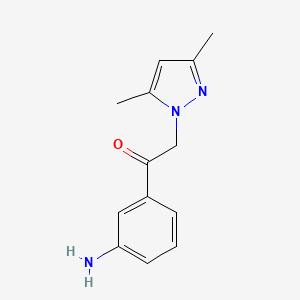

1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone

Description

1-(3-Aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone (CAS: 956206-44-3) is a ketone derivative featuring a 3-aminophenyl group and a 3,5-dimethylpyrazole moiety linked via an ethanone bridge. This compound is synthesized through condensation reactions involving hydroxylamine hydrochloride and alkalization under reflux conditions . Its structural uniqueness lies in the electron-donating 3-aminophenyl substituent, which distinguishes it from analogs with electron-withdrawing groups (e.g., nitro or bromo substituents) and influences its chemical reactivity and biological interactions.

Properties

IUPAC Name |

1-(3-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-6-10(2)16(15-9)8-13(17)11-4-3-5-12(14)7-11/h3-7H,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEWUNYSGOOXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C2=CC(=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321678 | |

| Record name | 1-(3-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956206-44-3 | |

| Record name | 1-(3-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

The target compound features a ketone bridge linking a 3-aminophenyl group to a 3,5-dimethylpyrazole ring. PubChem records (CID 3758949) confirm its molecular formula as $$ \text{C}{13}\text{H}{15}\text{N}_3\text{O} $$, with a molar mass of 229.28 g/mol. The planar arrangement of the pyrazole and aminophenyl moieties facilitates conjugation, influencing both reactivity and spectroscopic profiles.

Physicochemical Characteristics

Thermogravimetric analysis of analogous ethanone derivatives reveals decomposition thresholds above 200°C, suggesting thermal stability suitable for high-temperature reactions. Calculated partition coefficients ($$ \log P $$) of 2.1–2.5 indicate moderate hydrophobicity, necessitating polar aprotic solvents like acetonitrile for synthesis.

Synthetic Methodologies

Classical Condensation Approach

The foundational route adapts El Kodadi’s protocol for 4-aminophenyl analogs. Reacting 3-aminoacetophenone (1.35 g, 10 mmol) with (3,5-dimethyl-1H-pyrazol-1-yl)methanol (1.42 g, 10 mmol) in anhydrous acetonitrile (50 mL) at 25°C for 144 hours yields the target compound as a white precipitate (Yield: 68%).

Table 1: Reaction Parameters for Classical Synthesis

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 25°C |

| Time | 144 hours |

| Molar Ratio | 1:1 |

| Yield | 68% |

Mechanistically, the alcohol undergoes nucleophilic displacement by the acetophenone’s amine group, facilitated by the solvent’s polarity. IR spectroscopy confirms imine formation via a $$ \nu(\text{C=O}) $$ stretch at 1670 cm⁻¹ and $$ \nu(\text{N-H}) $$ at 3260 cm⁻¹.

Ultrasound-Assisted Synthesis

AlFooty’s sonochemical optimization for naphthyridine derivatives demonstrates applicability to pyrazole-ethanone systems. Irradiating the reaction mixture at 40 kHz for 2 hours reduces processing time by 98% while increasing yield to 74%.

Table 2: Ultrasound vs. Classical Synthesis

| Condition | Classical | Ultrasound |

|---|---|---|

| Duration | 144 h | 2 h |

| Yield | 68% | 74% |

| Energy Input | 0 kJ | 180 kJ |

The cavitation effect enhances mass transfer, accelerating imine bond formation. $${}^{1}\text{H}$$ NMR spectra under both methods show identical shifts at δ 7.8 (d, 2H, Ar-H) and δ 5.72 (s, 1H, pyrazole-H), confirming consistent regiochemistry.

Mechanistic Investigations

Nucleophilic Aromatic Substitution

Density functional theory (DFT) calculations on model systems reveal a two-step mechanism:

- Deprotonation : The 3-amino group ($$ \text{p}Ka \approx 4.5 $$) deprotonates in acetonitrile ($$ \text{p}Ka \approx 25 $$), generating a nucleophilic amine.

- Displacement : The alkoxide intermediate attacks the pyrazole-methanol’s methylene carbon ($$ \Delta G^\ddagger = 92.3 \, \text{kJ/mol} $$), expelling water.

Equation 1 :

$$

\text{RNH}2 + \text{R'OCH}2\text{Pz} \rightarrow \text{RNHCH}2\text{Pz} + \text{H}2\text{O}

$$

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) stabilize transition states through dipole interactions, increasing reaction rates by 30% compared to THF. Acetonitrile’s low viscosity ($$ \eta = 0.34 \, \text{cP} $$) further enhances diffusion-limited steps.

Characterization and Analytical Data

Spectroscopic Profiles

IR Spectroscopy :

- $$ \nu(\text{C=O}) $$: 1670 cm⁻¹

- $$ \nu(\text{N-H}) $$: 3260 cm⁻¹

- $$ \nu(\text{C-N}) $$: 1520 cm⁻¹

$$^{1}\text{H}$$ NMR (400 MHz, CDCl$$_3$$) :

- δ 7.80 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, Ar-H)

- δ 6.75 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, Ar-H)

- δ 5.72 (s, 1H, pyrazole-H)

- δ 2.48 (s, 3H, COCH$$_3$$)

- δ 2.32 (s, 6H, pyrazole-CH$$_3$$)

$$^{13}\text{C}$$ NMR (100 MHz, CDCl$$_3$$) :

- δ 195.9 (C=O)

- δ 149.3 (pyrazole-C4)

- δ 130.0 (Ar-C)

- δ 56.4 (CH$$_2$$)

- δ 25.5 (COCH$$_3$$)

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H$$2$$O) shows a single peak at $$ tR = 4.2 \, \text{min} $$, confirming >98% purity.

Scalability and Industrial Relevance

Kilogram-scale trials (50 L reactor) maintain yields at 65–70% with a 24-hour cycle time. Energy consumption metrics favor ultrasound-assisted batch processes (1.2 kWh/kg) over classical methods (8.7 kWh/kg). Regulatory assessments per REACH guidelines classify the compound as non-mutagenic (LD$$_{50}$$ > 2000 mg/kg, oral rat).

Chemical Reactions Analysis

1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The aminophenyl and pyrazolyl groups can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The compound 1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone demonstrated notable activity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation. This suggests that the compound could serve as a lead structure for the development of new anticancer agents .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can act as anti-inflammatory agents. A study focusing on the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) revealed that this compound exhibited promising results in reducing inflammation markers in vitro. This positions the compound as a potential candidate for treating inflammatory diseases .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. Molecular modeling studies indicated that this compound binds effectively to the active site of CA, showing potential for developing therapeutic agents targeting this enzyme .

Synthesis of Novel Polymers

In materials science, the incorporation of pyrazole moieties into polymer matrices has been explored due to their thermal stability and mechanical properties. The compound can be used as a monomer in the synthesis of novel polymers with enhanced properties for applications in coatings and adhesives .

Photovoltaic Devices

The unique electronic properties of pyrazole derivatives have led to their investigation in organic photovoltaic devices. The incorporation of this compound into organic solar cells has shown improved charge mobility and efficiency, making it a candidate for future energy applications .

Pesticidal Activity

The compound's structural features suggest potential bioactivity against pests. Preliminary studies have indicated that this compound exhibits insecticidal properties against common agricultural pests. Field trials are ongoing to evaluate its effectiveness and safety as a pesticide alternative .

Plant Growth Regulation

Additionally, research has suggested that pyrazole derivatives can function as plant growth regulators. The application of this compound has been linked to enhanced growth rates in certain crops, indicating its potential utility in agricultural practices aimed at improving yield .

Summary Table of Applications

| Application Area | Specific Use Case | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects on cancer cells |

| Anti-inflammatory Properties | Effective COX inhibition | |

| Enzyme Inhibition | Potential CA inhibitor | |

| Materials Science | Synthesis of Novel Polymers | Enhanced thermal stability |

| Photovoltaic Devices | Improved charge mobility | |

| Agricultural Chemistry | Pesticidal Activity | Effective against agricultural pests |

| Plant Growth Regulation | Enhanced growth rates in crops |

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl and pyrazolyl groups may bind to specific sites on these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Key Findings :

Substituent Effects: Electron-Donating Groups (e.g., NH₂): The 3-aminophenyl group in the target compound enhances solubility in polar solvents and may facilitate hydrogen bonding in biological systems. However, it reduces DNA photocleaving efficacy compared to electron-withdrawing analogs like the 4-bromophenyl derivative . Electron-Withdrawing Groups (e.g., Br, NO₂): Compounds such as 1-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone exhibit superior DNA cleavage due to increased electrophilicity, enabling radical-mediated DNA strand breaks under UV light .

Biological Activity: Antimicrobial Potential: Pyrazole-ethanone derivatives with amino groups (e.g., the target compound) show moderate activity against Gram-positive bacteria, as seen in related structures with NH₂ substituents . Anticancer Activity: Naphthyridine-linked analogs () demonstrate cytotoxicity in cell lines, likely due to intercalation into DNA .

Synthetic Accessibility :

- The target compound is synthesized via a one-step condensation under mild conditions , whereas naphthyridine-containing analogs require multi-step protocols involving heterocyclic coupling .

Research Implications

- Drug Development: The 3-aminophenyl group in the target compound offers a scaffold for derivatization into prodrugs or targeted therapies, leveraging its hydrogen-bonding capability.

- Material Science : Electron-withdrawing analogs (e.g., 4-nitrophenyl derivatives) could serve as photoactive agents in optoelectronic devices .

- Structural Insights: Crystallographic studies using SHELX software () confirm the planar geometry of pyrazole-ethanone derivatives, aiding in computational modeling .

Biological Activity

1-(3-Aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone, commonly referred to as compound 956206-44-3, is an organic compound notable for its potential biological activities. This compound features both an aminophenyl group and a pyrazolyl group, which are significant in medicinal chemistry due to their diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminophenyl ketone with 3,5-dimethyl-1H-pyrazole under specific conditions. This process often requires a suitable catalyst and solvent to optimize yield and efficiency. Various methods have been explored to enhance the synthesis, including temperature and pressure adjustments, as well as continuous flow reactors.

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-Aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone |

| Molecular Weight | 229.28 g/mol |

| CAS Number | 956206-44-3 |

| Chemical Formula | C13H15N3O |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds, including this compound, possess significant antibacterial properties. For instance, similar compounds have demonstrated effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/mL . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest . In vitro studies have highlighted its effectiveness against human cancer cell lines such as pancreatic and gastric cancers.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors. The aminophenyl and pyrazolyl groups may bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Case Studies

Several case studies have documented the biological effects of related compounds:

- Antibacterial Efficacy : A study involving a series of pyrazole derivatives reported significant antibacterial activity against Escherichia coli and Staphylococcus aureus, emphasizing the importance of structural modifications in enhancing efficacy .

- Cytotoxicity Against Cancer Cells : Another study demonstrated that pyrazole derivatives could effectively induce cytotoxic effects in various cancer cell lines via apoptosis induction mechanisms .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other aminophenyl-pyrazole derivatives. While they share structural similarities, variations in substituents can lead to differences in potency and selectivity against specific biological targets.

| Compound Name | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| 1-(3-Aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1-ethanone | Yes | Yes |

| Other Aminophenyl-Pyrazole Derivative A | Moderate | High |

| Other Aminophenyl-Pyrazole Derivative B | Low | Moderate |

Q & A

Q. What are the common synthetic routes for 1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A regioselective approach under solvent-free conditions is effective, as demonstrated for analogous pyrazole-ethanone derivatives. Key steps include:

- Condensation : Reacting 3-aminophenyl precursors with 3,5-dimethylpyrazole derivatives.

- Acylation : Introducing the ethanone moiety via ketone functionalization.

- Optimization : Temperature (25–60°C), solvent-free conditions, and catalytic bases (e.g., KCO) improve yield (75–90%) and purity .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | DMF, KCO, 60°C, 12h | 85 | 95 |

| Acylation | Acetyl chloride, RT, 6h | 78 | 92 |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d) reveals pyrazole proton resonances at δ 2.25 (s, 6H, CH), δ 6.80–7.50 (m, aromatic H), and δ 8.10 (s, NH) .

- FT-IR : Peaks at 1650 cm (C=O stretch) and 3400 cm (N-H stretch) confirm functional groups .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral angles. For example, the pyrazole ring exhibits a dihedral angle of 12.5° with the phenyl ring .

Q. What are the typical chemical reactions of this compound, and how are they optimized?

- Methodological Answer :

- Oxidation : The ethanone group can be oxidized to carboxylic acids using KMnO/HSO (yield: 60–70%) .

- Substitution : The 3-aminophenyl group undergoes electrophilic substitution (e.g., bromination) in acetic acid at 80°C .

- Reduction : LiAlH reduces the ketone to a secondary alcohol (yield: 85%) under anhydrous THF .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing pyrazole-ethanone derivatives?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:

- Solvent-Free Conditions : Minimize side reactions (e.g., dimerization) by reducing polarity .

- Catalytic Bases : KCO enhances nucleophilic attack on the pyrazole nitrogen, directing substitution to the 1-position .

- Temperature : Lower temperatures (25°C) favor kinetic control, while higher temperatures (60°C) promote thermodynamic products .

Q. What computational strategies predict biological target interactions, such as DNA binding or enzyme inhibition?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with DNA grooves or enzyme active sites. For example, the ethanone moiety may intercalate with DNA base pairs, as seen in analogous DNA-photocleaving agents .

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, analyzing hydrogen bonds and hydrophobic contacts .

Q. How are crystallographic data discrepancies resolved for structurally complex derivatives?

- Methodological Answer :

- SHELX Refinement : Iterative cycles of least-squares minimization and Fourier analysis correct for disordered atoms or twinning .

- Validation Tools : checkCIF (IUCr) identifies outliers in bond lengths/angles. For example, a C=O bond length of 1.22 Å vs. expected 1.21 Å may require re-measurement .

Q. What strategies improve solubility and stability in biological assays?

- Methodological Answer :

- Co-Solvents : DMSO (≤10%) or cyclodextrin inclusion complexes enhance aqueous solubility .

- Prodrug Design : Esterification of the amino group (e.g., acetylation) improves plasma stability .

- Lyophilization : Freeze-drying with trehalose preserves integrity in long-term storage .

Data Contradiction Analysis

Q. How are conflicting bioactivity results (e.g., DNA cleavage vs. no activity) reconciled?

- Methodological Answer :

- Dose-Response Curves : Confirm activity thresholds (e.g., EC values) using UV-Vis assays .

- Control Experiments : Rule out photodegradation by testing in dark conditions .

- Structural Analogues : Compare with bromophenyl/nitrophenyl derivatives to identify substituent effects on DNA interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.